molecular formula C18H19N3O2 B2415107 N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide CAS No. 1100793-20-1

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide

Cat. No.: B2415107
CAS No.: 1100793-20-1
M. Wt: 309.369
InChI Key: MNBZFXWZWTZMII-UHFFFAOYSA-N
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Description

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indoline core with two carboxamide groups, one of which is substituted with a p-tolyl group and the other with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate carboxylic acid derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)20-18(23)21-15-6-4-3-5-13(15)11-16(21)17(22)19-2/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBZFXWZWTZMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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